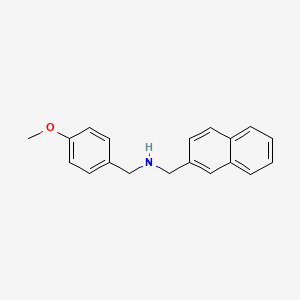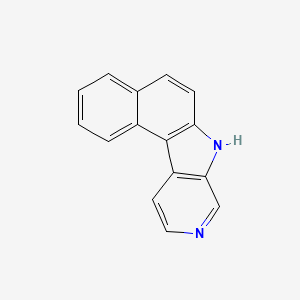
Dipotassium hydrogen citrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dipotassium hydrogen citrate is a chemical compound with the formula K₂C₆H₇O₇. It is a potassium salt of citric acid and is commonly used in various applications due to its buffering and chelating properties. This compound is often found in the form of a white, crystalline powder that is highly soluble in water.
准备方法
Synthetic Routes and Reaction Conditions
Dipotassium hydrogen citrate can be synthesized through the neutralization of citric acid with potassium hydroxide. The reaction typically involves dissolving citric acid in water and gradually adding potassium hydroxide while maintaining a controlled temperature to ensure complete reaction. The resulting solution is then evaporated to obtain this compound in solid form.
Industrial Production Methods
In industrial settings, this compound is produced by reacting citric acid with potassium carbonate or potassium bicarbonate. The reaction is carried out in aqueous solution, and the product is crystallized out by evaporating the water. This method is efficient and scalable, making it suitable for large-scale production.
化学反应分析
Types of Reactions
Dipotassium hydrogen citrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form potassium carbonate and carbon dioxide.
Reduction: It is less commonly involved in reduction reactions.
Substitution: It can participate in substitution reactions where the citrate ion is replaced by other anions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide can be used as oxidizing agents under acidic conditions.
Substitution: Reactions with strong acids like hydrochloric acid can lead to the formation of citric acid and potassium chloride.
Major Products Formed
Oxidation: Potassium carbonate and carbon dioxide.
Substitution: Citric acid and potassium chloride.
科学研究应用
Dipotassium hydrogen citrate has a wide range of applications in scientific research:
Chemistry: It is used as a buffering agent in various chemical reactions and analytical procedures.
Biology: It serves as a nutrient source in microbial culture media and as a chelating agent to stabilize metal ions in biological systems.
Medicine: It is used to manage conditions like renal tubular acidosis and to prevent kidney stones by alkalizing the urine.
Industry: It is employed in the food industry as a preservative and flavoring agent, and in the cosmetics industry as a pH regulator.
作用机制
The primary mechanism of action of dipotassium hydrogen citrate involves its ability to alkalize bodily fluids. When ingested, it dissociates into potassium and citrate ions. The citrate ions are metabolized to bicarbonate, which increases the pH of the urine, making it less acidic. This helps in preventing the formation of kidney stones and managing conditions like renal tubular acidosis.
相似化合物的比较
Similar Compounds
Potassium citrate: Similar in function but contains three potassium ions per citrate molecule.
Sodium citrate: Used for similar purposes but contains sodium instead of potassium.
Calcium citrate: Often used as a dietary supplement for calcium.
Uniqueness
Dipotassium hydrogen citrate is unique due to its specific potassium content and its ability to provide both potassium and citrate ions, which are beneficial in various biological and chemical processes. Its high solubility in water and effective buffering capacity make it a preferred choice in many applications.
属性
CAS 编号 |
3609-96-9 |
|---|---|
分子式 |
C6H6K2O7 |
分子量 |
268.30 g/mol |
IUPAC 名称 |
dipotassium;3-carboxy-3-hydroxypentanedioate |
InChI |
InChI=1S/C6H8O7.2K/c7-3(8)1-6(13,5(11)12)2-4(9)10;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;/q;2*+1/p-2 |
InChI 键 |
UZLGHNUASUZUOR-UHFFFAOYSA-L |
SMILES |
C(C(=O)O)C(CC(=O)[O-])(C(=O)[O-])O.[K+].[K+] |
规范 SMILES |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)O)O.[K+].[K+] |
Key on ui other cas no. |
3609-96-9 |
物理描述 |
Liquid; Dry Powder |
Pictograms |
Irritant |
相关CAS编号 |
7778-49-6 |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[(3-bromo-4-methoxyphenyl)methyl]pentan-3-amine](/img/structure/B3051719.png)


![(1,3-Benzodioxol-5-ylmethyl)[4-(methylthio)benzyl]amine](/img/structure/B3051722.png)





![Benzenesulfonic acid, 4-methyl-, [(2-methylphenyl)methylene]hydrazide](/img/structure/B3051730.png)


